

Application Notes and Protocols: TVB-3166 for SARS-CoV-2 Infection Models

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Compound of Interest		
Compound Name:	TVB-3166	
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This document provides detailed application notes and protocols for the use of **TVB-3166**, a potent inhibitor of Fatty Acid Synthase (FASN), in SARS-CoV-2 infection models. The information presented herein is intended to guide researchers in utilizing **TVB-3166** as a tool to investigate the role of host lipid metabolism in viral replication and to evaluate its potential as an antiviral therapeutic.

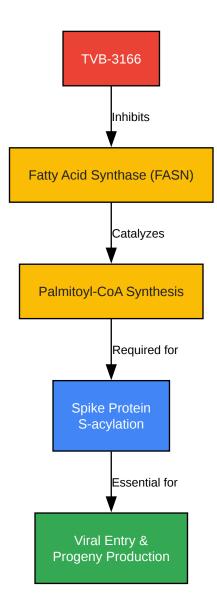
Introduction

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on host cellular machinery for its replication and propagation.[1][2] One critical host pathway is de novo fatty acid synthesis, which is essential for various viral processes, including the post-translational modification of viral proteins. The SARS-CoV-2 spike (S) protein, crucial for viral entry, undergoes S-acylation, a lipid modification that is vital for its function.[1][3] **TVB-3166** is a small molecule inhibitor of FASN, the key enzyme in de novo fatty acid synthesis.[4][5] By inhibiting FASN, **TVB-3166** reduces the cellular pool of palmitate, thereby preventing the S-acylation of the spike protein and ultimately inhibiting viral spread.[1][3][5][6]

Mechanism of Action



TVB-3166 exerts its antiviral activity by targeting the host enzyme FASN. This inhibition leads to a depletion of palmitoyl-CoA, the substrate for S-acylation. The SARS-CoV-2 spike protein requires S-acylation on conserved cysteine residues for proper function, including mediating membrane fusion.[1][5] By preventing this critical post-translational modification, **TVB-3166** impairs the ability of the virus to efficiently infect host cells and produce virulent progeny.[1][5] [6] As FASN is a host enzyme, the likelihood of the virus developing resistance to **TVB-3166** is considered low.[1]



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Figure 1: Signaling pathway of TVB-3166 antiviral activity.



Quantitative Data Summary

The following tables summarize the quantitative data from in vitro and in vivo studies on the efficacy of **TVB-3166** against coronaviruses.

In Vitro Efficacy of TVB-3166 against SARS-CoV-2	
	- No. 1
Parameter	Value
EC50	11 nM[7]
Reduction in Viral Spread (HEK293 A2T2 cells, 0.1-1 μM)	~70%[8]
Inhibition of Plaque Formation (229E, MRC-5 cells, 0.2 μ M)	~86%[5]
In Vivo Efficacy of TVB-3166 against Murine Coronavirus (MHV-S)	
Animal Model	A/J Mice[5]
Dosage	30 mg/kg daily (oral gavage)[5]
Outcome	Prolonged survival and recovery from lethal infection[5][8][9]

Experimental Protocols In Vitro SARS-CoV-2 Infection Assay

This protocol is adapted from studies using HEK293T cells expressing ACE2 and TMPRSS2 (HEK293 A2T2).[1]

Materials:

- HEK293 A2T2 cells
- DMEM supplemented with 10% FBS



- SARS-CoV-2 (e.g., strain SB3)
- TVB-3166
- DMSO (vehicle control)
- 24-well plates
- Coverslips
- 4% Paraformaldehyde (PFA)

Procedure:

- Seed approximately 20,000 HEK293 A2T2 cells per well on coverslips in a 24-well plate and incubate overnight.
- Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.1 in DMEM for 1 hour.
- Remove the infectious media and replace it with fresh DMEM containing 2% FBS.
- At 6 hours post-infection, replace the media with fresh DMEM containing 2% FBS and either DMSO (control) or **TVB-3166** at the desired final concentration (e.g., $0.1 \mu M$ or $1 \mu M$).[1]
- Incubate the cells for 18 hours at 37°C with 5% CO2.
- After incubation, fix the cells with 4% PFA for 1 hour at room temperature.
- Proceed with immunofluorescence staining for viral nucleocapsid protein to quantify infection.



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Figure 2: Workflow for in vitro SARS-CoV-2 infection assay.

Plaque Assay for Human Coronavirus 229E

This protocol is based on studies using MRC-5 cells.[5]

Materials:

- MRC-5 cells
- Human Coronavirus 229E
- TVB-3166
- Infection media
- 4% Paraformaldehyde (PFA)

Procedure:

- Seed MRC-5 cells on glass coverslips.
- Infect the cells with Human CoV 229E at an MOI of 0.005 for 2 hours.
- After virus adsorption, wash the cells twice with infection media and then add 2 ml of fresh infection media containing TVB-3166 (e.g., 0.2 μM) or a vehicle control.
- Incubate the cells at 33°C for 72 hours.
- Fix the cells with 4% PFA for 1 hour.
- Proceed with staining and visualization of plaques to determine the effect of TVB-3166 on viral spread.

In Vivo Murine Coronavirus Infection Model

This protocol is based on a study using A/J mice and Murine Hepatitis Virus (MHV-S).[5]

Materials:



- A/J mice
- Murine Hepatitis Virus (MHV-S)
- TVB-3166
- Vehicle control
- · Oral gavage equipment

Procedure:

- Infect A/J mice intranasally with a lethal dose of MHV-S (e.g., 150,000 TCID50).
- Treat one group of mice daily with 30 mg/kg of TVB-3166 via oral gavage.
- Treat the control group with a vehicle control.
- Monitor the mice daily for health indicators such as temperature, body weight, and activity level.
- Continue treatment and monitoring for the duration of the experiment, noting survival rates. Control mice typically succumb by day 5 post-infection.[5]

Concluding Remarks

TVB-3166 represents a promising host-targeted antiviral strategy against SARS-CoV-2 and other coronaviruses. Its mechanism of action, centered on the inhibition of FASN and the subsequent disruption of spike protein S-acylation, offers a low-resistance potential therapeutic avenue. The protocols and data presented here provide a foundation for further research into the role of lipid metabolism in viral infections and the development of novel antiviral therapies. A structurally related compound, TVB-2640, has advanced to clinical trials for other indications, suggesting a potential path forward for FASN inhibitors in the treatment of COVID-19.[5]

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